N-[2-(2,3-dihydro-1H-inden-2-yl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-methoxybenzamide
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Overview
Description
N-[2-(2,3-dihydro-1H-inden-2-yl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-methoxybenzamide is a complex organic compound that features a unique structure combining an indene, isoquinoline, and benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-dihydro-1H-inden-2-yl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-methoxybenzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indene and isoquinoline intermediates, followed by their coupling and subsequent functionalization to introduce the methoxybenzamide group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis, automated reaction monitoring, and purification methods like chromatography and crystallization are often employed to produce the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,3-dihydro-1H-inden-2-yl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-[2-(2,3-dihydro-1H-inden-2-yl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-methoxybenzamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[2-(2,3-dihydro-1H-inden-2-yl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-methoxybenzamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understanding its full potential.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1H-inden-2-yl)-2-[(2S,3S,6R)-2-(hydroxymethyl)-3-[(3-methoxyphenyl)sulfonylamino]-3,6-dihydro-2H-pyran-6-yl]acetamide
- N-(2,3-Dihydro-1H-inden-2-yl)-2-[(3R,6aS,8S,10aS)-3-hydroxydecahydropyrano[2,3-c][1,5]oxazocin-8-yl]acetamide
Uniqueness
N-[2-(2,3-dihydro-1H-inden-2-yl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-methoxybenzamide stands out due to its unique combination of structural motifs, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1H-inden-2-yl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O2/c1-30-25-9-5-4-8-24(25)26(29)27-22-11-10-18-12-13-28(17-21(18)14-22)23-15-19-6-2-3-7-20(19)16-23/h2-11,14,23H,12-13,15-17H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJYTZCGZYJLBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC3=C(CCN(C3)C4CC5=CC=CC=C5C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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